molecular formula C21H22ClNO5S B11401910 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11401910
M. Wt: 435.9 g/mol
InChI Key: LCWBXNCBCYOQAL-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a thiophene ring, and a furan ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a thiophene derivative, which undergoes a sulfonation reaction to form the 1,1-dioxidotetrahydrothiophene moiety.

    Attachment of the Furan Ring: The furan ring is attached through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Final Coupling: The final coupling involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorine atom in the benzofuran core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and hydroxylated furans.

    Reduction: Alcohols, amines, and reduced benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug discovery.

Medicine

    Pharmaceutical Development: Potential use as a lead compound in the development of new drugs targeting specific pathways.

    Therapeutic Applications: Possible applications in treating diseases related to its mechanism of action.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide lies in its combination of a benzofuran core, a thiophene ring, and a furan ring

Properties

Molecular Formula

C21H22ClNO5S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22ClNO5S/c1-12-8-19-17(9-18(12)22)14(3)20(28-19)21(24)23(10-16-5-4-13(2)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3

InChI Key

LCWBXNCBCYOQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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